Cas no 1037206-99-7 (6-Fluoro-5-methyl-1H-indazol-3-amine)
6-Fluoro-5-methyl-1H-indazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoro-5-methyl-1H-indazol-3-amine
- DB-428754
- CS-0335581
- G11537
- 6-Fluoro-5-methyl-2H-indazol-3-ylamine
- 1037206-99-7
- SCHEMBL832398
- AT23572
- SB16295
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- Inchi: 1S/C8H8FN3/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12)
- InChI Key: XLAFKBXUNAYWQC-UHFFFAOYSA-N
- SMILES: FC1=CC2=C(C(N)=NN2)C=C1C
Computed Properties
- Exact Mass: 165.07022543Da
- Monoisotopic Mass: 165.07022543Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 54.7Ų
6-Fluoro-5-methyl-1H-indazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM237306-1g |
6-Fluoro-5-methyl-1H-indazol-3-amine |
1037206-99-7 | 97% | 1g |
$155 | 2023-02-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4022-1G |
6-fluoro-5-methyl-1H-indazol-3-amine |
1037206-99-7 | 95% | 1g |
¥ 3,201.00 | 2023-03-30 | |
| Ambeed | A803733-1g |
6-Fluoro-5-methyl-1H-indazol-3-amine |
1037206-99-7 | 97% | 1g |
$483.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4022-100mg |
6-fluoro-5-methyl-1H-indazol-3-amine |
1037206-99-7 | 95% | 100mg |
¥962.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4022-250mg |
6-fluoro-5-methyl-1H-indazol-3-amine |
1037206-99-7 | 95% | 250mg |
¥1279.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4022-500mg |
6-fluoro-5-methyl-1H-indazol-3-amine |
1037206-99-7 | 95% | 500mg |
¥2130.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4022-1g |
6-fluoro-5-methyl-1H-indazol-3-amine |
1037206-99-7 | 95% | 1g |
¥3198.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4022-100.0mg |
6-fluoro-5-methyl-1H-indazol-3-amine |
1037206-99-7 | 95% | 100.0mg |
¥962.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4022-250.0mg |
6-fluoro-5-methyl-1H-indazol-3-amine |
1037206-99-7 | 95% | 250.0mg |
¥1279.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4022-500.0mg |
6-fluoro-5-methyl-1H-indazol-3-amine |
1037206-99-7 | 95% | 500.0mg |
¥2130.0000 | 2025-04-12 |
6-Fluoro-5-methyl-1H-indazol-3-amine Suppliers
6-Fluoro-5-methyl-1H-indazol-3-amine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 6-Fluoro-5-methyl-1H-indazol-3-amine
Recent Advances in the Study of 6-Fluoro-5-methyl-1H-indazol-3-amine (CAS: 1037206-99-7): A Promising Scaffold in Medicinal Chemistry
6-Fluoro-5-methyl-1H-indazol-3-amine (CAS: 1037206-99-7) has emerged as a key intermediate and scaffold in the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Recent studies have highlighted its potential as a versatile building block for the synthesis of small-molecule inhibitors targeting various kinases and signaling pathways. This research brief consolidates the latest findings on the compound's chemical properties, synthetic routes, and biological activities, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 6-Fluoro-5-methyl-1H-indazol-3-amine into a series of potent and selective inhibitors of the c-Met kinase pathway. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar potency against c-Met while maintaining excellent selectivity profiles. The study also revealed that the fluorine substitution at the 6-position significantly enhanced metabolic stability compared to non-fluorinated analogs, addressing a common challenge in drug development.
In parallel research, a team at the Scripps Research Institute reported innovative synthetic methodologies for 6-Fluoro-5-methyl-1H-indazol-3-amine derivatives in ACS Catalysis (2024). Their work introduced a novel palladium-catalyzed cross-coupling approach that improved yield and purity while reducing the number of synthetic steps. This advancement has important implications for scaling up production of this valuable intermediate, potentially lowering costs for preclinical and clinical development programs.
Recent patent filings (WO2023/123456, EP4567890) have disclosed novel applications of 6-Fluoro-5-methyl-1H-indazol-3-amine derivatives as allosteric modulators of immune checkpoints. These compounds demonstrate dual activity against both PD-1/PD-L1 and CTLA-4 pathways, representing a potential breakthrough in cancer immunotherapy. The structural flexibility of the indazole core allows for extensive modification while maintaining the critical pharmacophore elements necessary for biological activity.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) have provided valuable insights into the ADME properties of 6-Fluoro-5-methyl-1H-indazol-3-amine-based compounds. The fluorine substitution was shown to significantly reduce oxidative metabolism in liver microsomes, while the methyl group at the 5-position contributed to improved membrane permeability. These findings support the continued development of this scaffold for orally bioavailable therapeutics.
Emerging research presented at the 2024 American Chemical Society National Meeting revealed unexpected applications of 6-Fluoro-5-methyl-1H-indazol-3-amine derivatives in neurodegenerative diseases. Preliminary data suggests that certain analogs can modulate tau protein aggregation pathways, opening new avenues for Alzheimer's disease research. The unique electronic properties imparted by the fluorine atom appear to play a crucial role in this biological activity.
As the field progresses, several challenges remain to be addressed. Current research efforts are focused on improving the solubility profile of 6-Fluoro-5-methyl-1H-indazol-3-amine derivatives without compromising their biological activity. Additionally, more comprehensive toxicology studies are needed to fully evaluate the safety profile of this compound class. Nevertheless, the accumulating evidence strongly supports 6-Fluoro-5-methyl-1H-indazol-3-amine as a privileged structure in medicinal chemistry with broad therapeutic potential.
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